5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of the sulfanyl group and the dimethylphenyl moiety adds to its structural complexity and potential reactivity.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may inhibit its target enzymes, leading to downstream effects on cellular processes .
Biochemical Pathways
If it acts as a pi3k inhibitor like its similar compounds, it would affect the pi3k/akt/mtor pathway, which is involved in cell cycle progression, growth, and survival .
Result of Action
If it acts as a pi3k inhibitor, it could potentially inhibit cell growth and proliferation, making it a potential candidate for anti-cancer therapies .
Biochemical Analysis
Biochemical Properties
5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases. These interactions often result in the inhibition of enzyme activity, which can lead to the modulation of cell signaling pathways . The compound’s ability to bind to these enzymes is primarily due to its structural configuration, which allows it to fit into the active sites of these proteins.
Cellular Effects
The effects of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the signaling pathways that promote cell survival . Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding can result in the downregulation of signaling pathways such as the PI3K/AKT pathway, which is crucial for cell growth and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can affect metabolic flux by altering the levels of various metabolites, thereby influencing cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific organelles or compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the dimethylphenyl moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
Benzimidazole derivatives: Another class of heterocyclic compounds with significant biological and chemical properties.
Uniqueness
5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and the pyrido[2,3-d]pyrimidine core
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-5-6-12(2)13(9-11)10-24-14-7-8-19-16-15(14)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZLACVCRGOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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